Butanamide, N,N'-[1,3-phenylenebis(methylene)]bis[2,2,3,3,4,4,4-heptafluoro-
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N~1~-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}benzyl)butanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N~1~-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}benzyl)butanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,4-heptafluorobutanoic acid and its derivatives.
Amidation Reaction: The heptafluorobutanoic acid derivative is reacted with an amine to form the corresponding amide.
Benzylation: The amide is then benzylated using a suitable benzyl halide under basic conditions.
Final Product Formation: The final step involves the coupling of the benzylated amide with another heptafluorobutanoic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N~1~-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}benzyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N~1~-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}benzyl)butanamide has several scientific research applications:
Materials Science: Used in the development of fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Chemical Research: Utilized as a reagent in the synthesis of other complex fluorinated compounds.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N~1~-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}benzyl)butanamide involves its interaction with molecular targets through fluorine atoms. These interactions can affect the compound’s binding affinity, reactivity, and overall biological activity. The specific pathways and molecular targets depend on the context of its application, such as in drug delivery or materials science.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with an amine functional group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in the synthesis of fluorinated polymers.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N~1~-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}benzyl)butanamide is unique due to its specific combination of fluorinated groups and amide linkage, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C16H10F14N2O2 |
---|---|
Molecular Weight |
528.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[[3-[(2,2,3,3,4,4,4-heptafluorobutanoylamino)methyl]phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H10F14N2O2/c17-11(18,13(21,22)15(25,26)27)9(33)31-5-7-2-1-3-8(4-7)6-32-10(34)12(19,20)14(23,24)16(28,29)30/h1-4H,5-6H2,(H,31,33)(H,32,34) |
InChI Key |
JXXLOQVVIUDSTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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